methyl N-(2-{5-[(methoxycarbonyl)amino]-4-phenyl-1,3-thiazol-2-yl}-4-phenyl-1,3-thiazol-5-yl)carbamate
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Overview
Description
Methyl N-(2-{5-[(methoxycarbonyl)amino]-4-phenyl-1,3-thiazol-2-yl}-4-phenyl-1,3-thiazol-5-yl)carbamate is a complex organic compound that belongs to the class of carbamates This compound is characterized by its unique structure, which includes two thiazole rings and a carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-(2-{5-[(methoxycarbonyl)amino]-4-phenyl-1,3-thiazol-2-yl}-4-phenyl-1,3-thiazol-5-yl)carbamate typically involves multiple steps. One common method involves the reaction of 2-aminothiazole with phenyl isothiocyanate to form an intermediate, which is then reacted with methyl chloroformate to yield the final product. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of automated systems ensures precise control over the reaction parameters, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl N-(2-{5-[(methoxycarbonyl)amino]-4-phenyl-1,3-thiazol-2-yl}-4-phenyl-1,3-thiazol-5-yl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the carbamate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Methyl N-(2-{5-[(methoxycarbonyl)amino]-4-phenyl-1,3-thiazol-2-yl}-4-phenyl-1,3-thiazol-5-yl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl N-(2-{5-[(methoxycarbonyl)amino]-4-phenyl-1,3-thiazol-2-yl}-4-phenyl-1,3-thiazol-5-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- Methyl N-(4-methoxyphenyl)carbamate
- Methyl N-(4-nitrophenyl)carbamate
- Methyl N-(pyridin-2-yl)carbamate
Uniqueness
Methyl N-(2-{5-[(methoxycarbonyl)amino]-4-phenyl-1,3-thiazol-2-yl}-4-phenyl-1,3-thiazol-5-yl)carbamate is unique due to its dual thiazole rings and the presence of both phenyl and carbamate groups. This structure imparts specific chemical properties and biological activities that distinguish it from other similar compounds.
Properties
Molecular Formula |
C22H18N4O4S2 |
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Molecular Weight |
466.5 g/mol |
IUPAC Name |
methyl N-[2-[5-(methoxycarbonylamino)-4-phenyl-1,3-thiazol-2-yl]-4-phenyl-1,3-thiazol-5-yl]carbamate |
InChI |
InChI=1S/C22H18N4O4S2/c1-29-21(27)25-17-15(13-9-5-3-6-10-13)23-19(31-17)20-24-16(14-11-7-4-8-12-14)18(32-20)26-22(28)30-2/h3-12H,1-2H3,(H,25,27)(H,26,28) |
InChI Key |
XFPQZAZPQGKJOI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)NC1=C(N=C(S1)C2=NC(=C(S2)NC(=O)OC)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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